molecular formula C8H6F2N2O2 B7944439 N-(2,5-difluorophenyl)-2-(hydroxyimino)acetamide

N-(2,5-difluorophenyl)-2-(hydroxyimino)acetamide

Cat. No. B7944439
M. Wt: 200.14 g/mol
InChI Key: FTVVNAGYNGCJFW-NYYWCZLTSA-N
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Description

N-(2,5-difluorophenyl)-2-(hydroxyimino)acetamide is a useful research compound. Its molecular formula is C8H6F2N2O2 and its molecular weight is 200.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorophenyl)-2-(hydroxyimino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-2-(hydroxyimino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antioxidant Properties : A study by Gopi & Dhanaraju (2020) focused on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. It was found that compounds with substituted phenyl rings showed considerable antioxidant activity, suggesting their potential as new antioxidant agents.

  • Mass Spectrometry Analysis : A study conducted by Kallury, Loudon, & Maccoll (1978) analyzed the mass spectra of 13 2-hydroxyimino-N-aryl acetamides. The findings included insights into the formation of various ions and the loss of specific groups, indicating the compound's potential in advanced analytical chemistry.

  • Chemical Rearrangement Studies : Research by Darling & Chen (1978) observed the rearrangement of N-benzyl-2-cyano-2-(hydroxyimino)acetamide under certain conditions, leading to the formation of unexpected products. This indicates the compound's interesting behavior in chemical reactions, potentially useful in synthetic chemistry.

  • Biomedical Applications : A study by Kumar et al. (2014) investigated the efficacy of bis pyridinium derivatives of 2-(hydroxyimino)- N-(pyridine-3-yl) acetamide in treating diisopropylphosphorofluoridate (DFP) poisoning in mice, revealing its potential as an antidote in toxicology.

  • Pharmacokinetics and Drug Development : Aboagye et al. (1995) developed a method for analyzing N-(2-Hydroxy-3,3,3-trifluoropropyl)-2-(2-nitro-1-imidazolyl) acetamide in mouse plasma. This compound, a novel 2-nitroimidazole, shows the importance of such derivatives in the development of non-invasive probes for tumor hypoxia.

  • Antiplasmodial Properties : A study by Mphahlele, Mmonwa, & Choong (2017) synthesized novel derivatives of this compound and evaluated their in vitro antiplasmodial properties. This suggests its potential use in the treatment of malaria.

  • Synthesis in Organic Chemistry : Research by Magadum & Yadav (2018) highlighted the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, demonstrating the compound's role in drug synthesis.

properties

IUPAC Name

(2E)-N-(2,5-difluorophenyl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O2/c9-5-1-2-6(10)7(3-5)12-8(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVVNAGYNGCJFW-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)C=NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)NC(=O)/C=N/O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-(hydroxyimino)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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